5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide
Description
This compound features a chromeno[4,3-b]pyridine core fused with a benzamide moiety. Key structural attributes include:
- Chromeno[4,3-b]pyridine backbone: A bicyclic system with a pyridine ring fused to a chromene (benzopyran) structure.
- Substituents: A 5-chloro group on the benzamide ring, a 2-nitro group, and a 4-methyl group on the chromeno-pyridine core.
- Molecular formula: Presumed to be C₂₀H₁₃ClN₄O₄ (exact confirmation requires experimental data).
Properties
IUPAC Name |
5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(21)6-7-14(13)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOOQTOUOXWPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[4,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[4,3-b]pyridine scaffold.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Heterocyclic Core Variations
- Chromeno-Pyridine vs. Chromeno-Pyrimidine: The target compound’s chromeno[4,3-b]pyridine core (pyridine fused to chromene) differs from chromeno[4,3-d]pyrimidine analogs , which may alter π-π stacking interactions in biological targets. Pyrimidine cores often enhance hydrogen bonding due to additional nitrogen atoms.
- Pyrazolo-Pyrimidine Core: The compound in uses a pyrazolo-pyrimidine system, which introduces a five-membered pyrazole ring. This could increase conformational rigidity compared to the chromeno-pyridine backbone.
Substituent Effects
- Nitro Group Positioning : The target’s 2-nitrobenzamide contrasts with the 4-nitro derivative in . The ortho-nitro group may sterically hinder binding to target proteins but enhance electron-withdrawing effects.
- Chlorine Placement : The 5-chloro substituent on the benzamide (target) vs. 4-chloro in could influence halogen bonding and lipophilicity.
- Methoxy vs. Methyl : The methoxy group in improves aqueous solubility compared to the methyl group in the target compound.
Biological Activity
5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide is a synthetic compound that belongs to the class of chromeno[4,3-b]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C18H15ClN2O4. The compound features a chromeno-pyridine core structure, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that chromeno[4,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .
Table 1: Summary of Anticancer Studies on Chromeno[4,3-b]pyridine Derivatives
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction via caspase activation | |
| MCF-7 | 15 | Inhibition of cell proliferation | |
| A549 | 12 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Chromeno[4,3-b]pyridine Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A study conducted on the efficacy of this compound in human breast cancer cells (MCF-7) revealed that the compound significantly reduced cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as a chemotherapeutic agent .
- Case Study on Anti-inflammatory Properties : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Q & A
Basic: What synthetic routes are recommended for preparing 5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis involves multi-step procedures, typically starting with functionalization of the chromeno[4,3-b]pyridine core. Key steps include:
- Core Formation : Refluxing salicylaldehyde derivatives with malononitrile and substituted pyridinones in pyridine to form the chromeno-pyridine scaffold .
- Nitrobenzamide Coupling : Introducing the 2-nitrobenzamide group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane) .
- Yield Optimization :
- Temperature Control : Maintaining reflux (110–120°C) during cyclization steps improves ring closure efficiency.
- Catalysis : Using Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhances coupling reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
